molecular formula C14H19N3OS B1416148 4-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine CAS No. 1105189-08-9

4-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine

Cat. No. B1416148
M. Wt: 277.39 g/mol
InChI Key: IEJKLHDENZLSBX-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “4-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine” are not clearly documented in the available resources .

Scientific Research Applications

Benzothiazole and its derivatives, such as 4-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine, have been extensively studied due to their varied biological activities and potential therapeutic applications. These compounds are known for their antimicrobial, anti-inflammatory, antidiabetic, and particularly antitumor properties. The structural versatility of benzothiazole allows for a wide range of chemical modifications, making it a valuable scaffold in medicinal chemistry.

Anticancer Potential

Benzothiazole derivatives, including those similar in structure to 4-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine, have shown promising anticancer activity. Studies have highlighted the potential of 2-arylbenzothiazoles as antitumor agents, with some compounds undergoing clinical trials for cancer treatment. These derivatives can interfere with various cellular processes, including DNA replication and cell proliferation, making them effective against different cancer types (Kamal, A., Hussaini, Syed M.A., & Malik, S.M., 2015; Bhat, M. & Belagali, S.L., 2020).

Role in Immune Response Modulation

Certain benzothiazole analogues, akin to 4-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine, have been identified as immune response modifiers. These compounds can stimulate the production of cytokines and enhance the immune system's ability to fight off infections and diseases. This mechanism of action suggests potential applications in treating viral infections, inflammatory conditions, and even as adjuvants in cancer immunotherapy (Syed, T., 2001).

Neuroprotective Effects

Research has also explored the neuroprotective properties of benzothiazole derivatives. These compounds may offer therapeutic benefits in neurodegenerative diseases by protecting neuronal cells from damage, reducing oxidative stress, and modulating neurotransmitter systems. Their potential in treating conditions like Alzheimer's disease, Parkinson's disease, and other CNS disorders is being investigated, highlighting the broad therapeutic scope of benzothiazole derivatives (Antkiewicz‐Michaluk, L., Wąsik, A., & Michaluk, J., 2018).

Antimicrobial and Antiviral Applications

Benzothiazole compounds have demonstrated significant antimicrobial and antiviral activities, suggesting their use in developing new antibiotics and antiviral drugs. Their ability to inhibit the growth of bacteria and viruses can be attributed to their interaction with microbial DNA or proteins, disrupting vital biological processes and leading to the death of the pathogen (Petrov, M. & Androsov, D.A., 2013).

Future Directions

The future directions for research on “4-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine” could involve further studies to determine its synthesis process, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards .

properties

IUPAC Name

4-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c1-11-3-2-4-12-13(11)16-14(19-12)15-5-6-17-7-9-18-10-8-17/h2-4H,5-10H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJKLHDENZLSBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NCCN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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